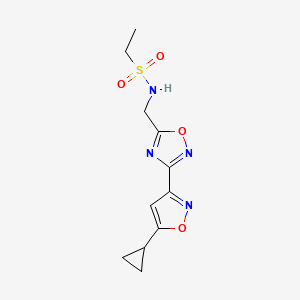

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide” is a complex organic molecule. Isoxazole, a five-membered heterocyclic moiety, is a common component in many commercially available drugs .

Synthesis Analysis

In the field of drug discovery, it’s important to develop new eco-friendly synthetic strategies. Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis

The molecular structure of this compound seems to involve a combination of several functional groups, including a cyclopropyl group, an isoxazole ring, and an oxadiazole ring .Chemical Reactions Analysis

The synthesis of isoxazole derivatives often involves (3 + 2) cycloaddition reactions .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Compounds with structures similar to "N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide" have been explored for their potential in medicinal chemistry, particularly as antitubercular agents, anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral agents. For example, derivatives have been evaluated for their inhibition against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting potential antitubercular activity (Purushotham & Poojary, 2018). Other studies have demonstrated the synthesis of derivatives for evaluation as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the versatility of these compounds in drug discovery (Küçükgüzel et al., 2013).

Anticancer Research

Specific derivatives of the oxadiazole and isoxazole families have been synthesized and characterized for their anticancer activities. Research in this area aims to identify novel therapeutic agents that can target various cancer types with minimal side effects. For instance, certain benzenesulfonamide derivatives bearing the 1,3,4-oxadiazole moiety have been prepared and screened for their in vitro anticancer activity, with some showing promising results against a panel of cancer cell lines (Brożewicz & Sławiński, 2012).

Enzyme Inhibition Studies

The structural motif of oxadiazoles and isoxazoles, similar to that found in "N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide", has been explored for enzyme inhibition capabilities. Such compounds have been designed and synthesized to act as inhibitors for specific enzymes, including carbonic anhydrase isoforms. This research is crucial for developing drugs targeting diseases like glaucoma, epilepsy, and certain types of cancer (Mishra et al., 2016).

Insecticidal Activity

Anthranilic diamide analogues containing oxadiazole rings have been synthesized and evaluated for their insecticidal activity. These studies aim to develop safer and more effective pesticides, addressing the growing concern over pest resistance and environmental impact. Some of these novel compounds have shown significant mortality rates against pests like Plutella xylostella, suggesting their potential as lead compounds for agricultural applications (Liu et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with an isoxazole moiety have been found to target various enzymes and receptors, playing significant roles in numerous biological processes .

Mode of Action

The exact mode of action of this compound is currently unknown. Isoxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Isoxazole derivatives have been reported to influence a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The metabolic stability of similar compounds has been studied .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Eigenschaften

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4S/c1-2-20(16,17)12-6-10-13-11(15-19-10)8-5-9(18-14-8)7-3-4-7/h5,7,12H,2-4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYCWASNVAFZOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dibromospiro[2.3]hexane](/img/structure/B2363975.png)

![(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2363976.png)

![2-chloro-N-[3-cyano-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetamide](/img/structure/B2363980.png)

![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)

![Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2363993.png)

![2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2363995.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2363998.png)